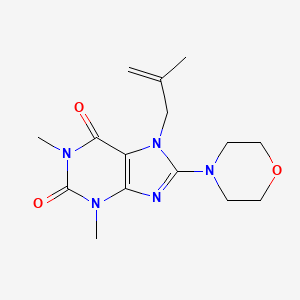

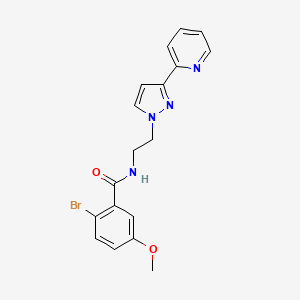

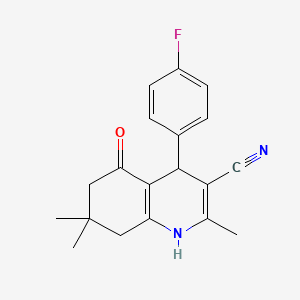

![molecular formula C16H15N3OS B2780416 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 339111-53-4](/img/structure/B2780416.png)

5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” is a chemical compound . It is a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide derivatives, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can take part in a variety of condensation and substitution reactions . For instance, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane affords 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” include a molecular weight of 297.375, a density of 1.2±0.1 g/cm3, a boiling point of 463.9±55.0 °C at 760 mmHg .科学的研究の応用

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano functional groups. Here’s how they contribute:

- Synthesis Method : Cyanoacetamides can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates. Neat methods (such as direct treatment without solvent) and refluxing in solvent methods (using ethyl alcohol as a solvent) are commonly employed .

Chemical Reactivity of N, N-Dimethylenamino Enaminones

While not directly related to the compound , N, N-dimethylenamino enaminones have gained attention as building blocks for heterocyclic derivatives. These compounds serve as precursors for acyclic, carbocyclic, and fused heterocyclic structures .

Activation of Polysaccharides in Vaccine Research

1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a derivative of cyanoacetamide. It plays a critical role in vaccine research by rapidly activating polysaccharides (e.g., TI-2 antigens). CDAP facilitates protein conjugation, essential for creating conjugate vaccines that enhance immune responses .

将来の方向性

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds . Therefore, they hold potential in evolving better chemotherapeutic agents .

特性

IUPAC Name |

5-cyano-N-(dimethylaminomethylidene)-3-methyl-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-14(12-7-5-4-6-8-12)13(9-17)21-15(11)16(20)18-10-19(2)3/h4-8,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZTULFMTCOHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

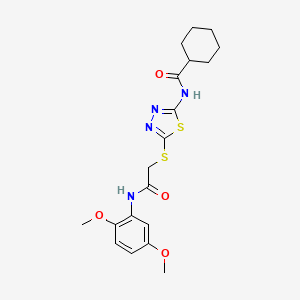

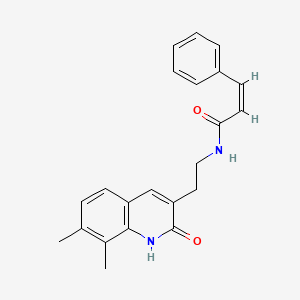

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)

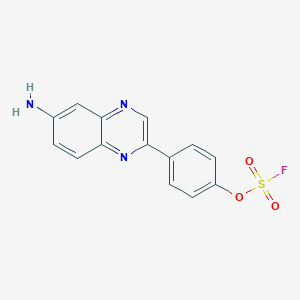

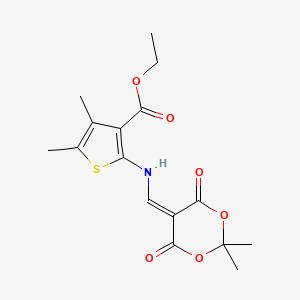

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)

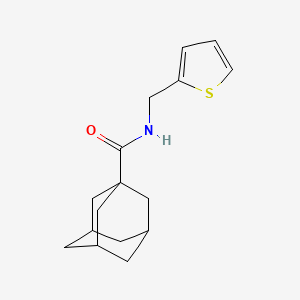

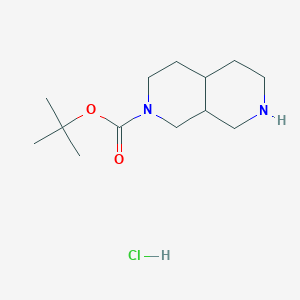

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)